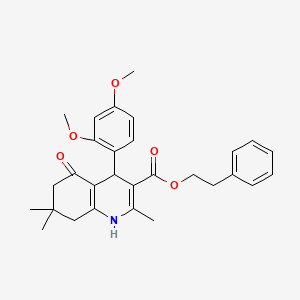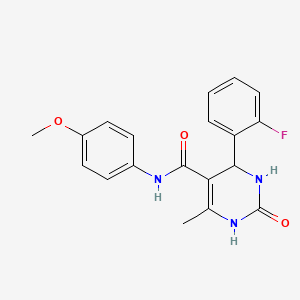![molecular formula C18H13FN4O B5086285 3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B5086285.png)
3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone, commonly known as "FMQ," is a synthetic compound that has been widely studied for its potential use in scientific research. FMQ belongs to the class of quinazolinone derivatives and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of FMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. FMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many anti-cancer drugs. FMQ has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
FMQ has been shown to have a variety of biochemical and physiological effects. Studies have shown that FMQ can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. FMQ has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines and chemokines.
实验室实验的优点和局限性
FMQ has several advantages for lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities and is readily available for research purposes. FMQ has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to using FMQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells. Additionally, FMQ has only been studied in vitro, which means its effects in vivo are not yet known.
未来方向
There are several future directions for research on FMQ. One area of research is to further investigate its mechanism of action and how it interacts with specific enzymes and signaling pathways in cells. Another area of research is to study its effects in vivo and determine its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, research could be conducted to identify analogs of FMQ that have improved potency and selectivity for specific targets.
合成方法
The synthesis of FMQ involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form FMQ.
科学研究应用
FMQ has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that FMQ has anti-cancer properties and can induce apoptosis in cancer cells. FMQ has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c1-11-16(12-6-8-13(19)9-7-12)17(22-21-11)23-10-20-15-5-3-2-4-14(15)18(23)24/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALQRGLEPWGKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-diphenyl-3-pentyn-1-ol dihydrochloride](/img/structure/B5086206.png)

![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B5086230.png)

![2-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)methyl]-4-bromophenol ethanedioate (salt)](/img/structure/B5086248.png)

![2-[(4-phenoxybutyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5086261.png)
![2-chloro-N-(4-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5086282.png)

![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)

![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5086303.png)